2,3-Diphenyl-1-indenone

Estrogen receptor ligand Nonsteroidal estrogen Receptor binding assay

Researchers often struggle to find defined, low-affinity D2 ligands or structurally matched internal standards that don't interfere with endogenous analytes. 2,3-Diphenyl-1-indenone solves this precisely. • D2 receptor ligand: IC50 = 2800 nM - ideal negative control for HTS campaigns. • LC-MS internal standard: UV 280 nm, no plasma interference, reduces method development time. • SAR-ready scaffold: Validated estrogen receptor affinity (9-59% rel. to estradiol) with defined crystal structure. • Green chemistry precursor: Metal-free epoxidation for AlkB inhibitor synthesis.

Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
CAS No. 1801-42-9
Cat. No. B167413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-1-indenone
CAS1801-42-9
Synonyms2,3-diphenyl-1-indanone
Molecular FormulaC21H14O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H
InChIKeyPOVRXYLNLVVNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-1-indenone Identity & Specifications


2,3-Diphenyl-1-indenone (CAS 1801-42-9) is a polycyclic aromatic ketone belonging to the 1-indenone family, characterized by a bicyclic framework of fused benzene and cyclopentenone rings with phenyl substituents at the 2- and 3-positions [1]. The compound is a red crystalline powder with a melting point of 153–154 °C and a molecular weight of 282.34 g/mol (C21H14O) . The indenone core constitutes a privileged scaffold in medicinal chemistry and materials science, and the precise 2,3-diaryl substitution pattern endows this specific compound with distinct steric, electronic, and receptor-recognition properties that are not replicated by other regioisomers or heteroatom-substituted analogs [2].

Defined 2,3-diaryl-1-indenone scaffold with distinct stereoelectronic profile for receptor recognition studies
Supports estrogen receptor ligand SAR and dopamine receptor selectivity profiling
Documented as HPLC internal standard and metal-free oxygenation precursor for derivative synthesis

Non-Interchangeability of 2,3-Diphenyl-1-indenone


The 2,3-diphenyl substitution pattern on the 1-indenone core generates a unique three-dimensional conformation in which the phenyl rings are twisted out of the indenone plane, with torsional angles that are significantly greater than those in the corresponding indene analog [1]. This precise spatial arrangement dictates receptor binding orientation, photophysical behavior, and reactivity in downstream derivatization—parameters that are exquisitely sensitive to even minor structural alterations. Substituting this compound with a generic 1-indenone, a regioisomeric indenone, or a 2,3-diphenylindene yields a molecule with altered molecular volume, different torsional strain, and distinct electronic distribution, thereby invalidating quantitative structure-activity relationships (QSAR) and compromising experimental reproducibility [2].

Target Compound
Risk Factor
Substitute May Differ
2,3-Diphenyl-1-indenone
Substitution pattern
Generic 1-indenone lacks 2,3-diaryl motif; altered molecular volume and electronic distribution may shift QSAR interpretation
2,3-Diphenyl-1-indenone
Oxidation state
2,3-Diphenylindene exhibits reported greater torsional angles and lower receptor affinity; indenone-to-indene reduction may alter binding orientation
2,3-Diphenyl-1-indenone
Regioisomerism
Regioisomeric indenones with alternative phenyl positions may shift torsional strain and receptor-recognition profile

2,3-Diphenyl-1-indenone: Evidence vs. Closest Analogs


Estrogen Receptor Affinity vs. Indene

In a direct head-to-head comparative study, 2,3-diphenyl-1-indenone exhibited significantly higher binding affinity for the estrogen receptor than its reduced indene analog, 2,3-diphenylindene [1]. The indenone system demonstrated binding affinity ranging from 9% to 59% relative to estradiol, whereas the indene system consistently showed lower affinity within the same series [2]. This enhanced receptor recognition is attributed to the greater planarity of the indenone system and the distinct torsional angles of the phenyl substituents, which optimize molecular surface area complementarity with the receptor binding pocket [1].

ER Binding Affinity
Head-to-head
9–59% relative binding affinity vs. estradiol; indenone reported higher affinity than indene analog
Supports ER ligand SAR studies with reported scaffold affinity
Calf uterine cytosol ER, [3H]estradiol competitive binding
Estrogen receptor ligand Nonsteroidal estrogen Receptor binding assay

Weak Dopamine D2 Receptor Affinity

In a radioligand displacement assay using cloned human dopamine D2 long receptor expressed in CHO cells, 2,3-diphenyl-1-indenone demonstrated an IC50 value of 2800 nM for displacement of [3H]-spiperone [1]. This value places the compound in the low-micromolar affinity range, approximately two orders of magnitude weaker than the reference antagonist spiperone (IC50 ≈ 0.2–2.5 nM in comparable systems) [2]. The compound's weak affinity is not a liability but a defined characteristic—it provides a well-characterized, commercially available negative control or benchmark compound for establishing selectivity windows in dopamine receptor screening cascades.

D2 Receptor Affinity
Assay context
IC50 2800 nM (2.8 μM) at cloned human D2 long receptor
Defined weak-affinity benchmark for selectivity window establishment
[3H]-spiperone displacement, CHO cells; >1000-fold weaker than spiperone
Dopamine D2 receptor Radioligand binding Selectivity screening

Megestrol HPLC Internal Standard

A liquid chromatographic procedure validated for the quantification of megestrol acetate in human plasma employed 2,3-diphenyl-1-indenone as the internal standard (IS) [1]. The method achieved a linear calibration range of 10–600 ng/mL with a detection limit of 5 ng/mL, demonstrating mean intra- and inter-assay accuracies within 3% of actual values and precision (RSD) of 4% and 6%, respectively [1]. The IS eluted at 12–14 minutes under the specified isocratic conditions, well resolved from megestrol acetate (6–7 minutes) and from endogenous plasma constituents, confirming its suitability for routine bioanalytical workflows [1].

HPLC Internal Standard
Method context
Retention 12–14 min; baseline resolved from megestrol acetate (6–7 min) and plasma constituents
Supports bioanalytical method validation for steroidal analytes
C18 column, UV 280 nm; accuracy within 3%, RSD 4–6%
HPLC method validation Bioanalytical chemistry Internal standard

Metal-Free Oxygenation to Epoxy and α-Hydroxy Derivatives

2,3-Diphenyl-1-indenone undergoes metal-free oxygenation under an air atmosphere to yield either 2,3-epoxy-2,3-diphenyl-1-indenone or 2-hydroxy-2,3-diphenyl-1-indanone, with product selectivity governed solely by solvent conditions [1]. This divergent reactivity is unique to the 2,3-diphenyl substitution pattern; unsubstituted or mono-substituted indenones do not exhibit the same oxygenation pathway due to electronic and steric constraints [2]. The resulting epoxy indenone derivatives have been further evaluated as inhibitors of the DNA repair protein AlkB, with one epoxide identified as a specific inhibitor of AlkB enzyme function among 17 tested compounds [1].

Metal-Free Oxygenation
Class-level
Solvent-controlled divergent synthesis to 2,3-epoxy or 2-hydroxy derivatives under air atmosphere
Supports DNA repair inhibitor library synthesis
Unique to 2,3-diphenyl pattern; AlkB epoxide inhibitor identified among 17 compounds
Oxygenation Epoxide synthesis α-Hydroxy ketone

2,3-Diphenyl-1-indenone Application Scenarios


Nonsteroidal Estrogen Receptor Ligand Discovery

Medicinal chemistry teams pursuing nonsteroidal estrogen receptor modulators can leverage 2,3-diphenyl-1-indenone as a core scaffold with validated receptor binding affinity (9–59% relative to estradiol) [1]. Its superior affinity over the corresponding indene analog enables structure-activity relationship (SAR) studies that are more likely to yield potent leads, while its well-defined crystal structure and torsional parameters facilitate computational docking and rational design [2].

Dopamine Receptor Selectivity Profiling

For neuroscience research groups and screening facilities, this compound serves as a defined, weak-affinity ligand (IC50 = 2800 nM) for the dopamine D2 receptor [3]. It can be employed as a negative control in high-throughput screening campaigns to establish assay windows, as a benchmark for evaluating novel D2 ligands, or as a starting point for designing selective D2 modulators by exploiting its low intrinsic affinity.

HPLC Method Development and Bioanalytical Validation

Analytical chemistry laboratories developing LC-UV or LC-MS methods for steroid hormones, progestins, or related lipophilic analytes can adopt 2,3-diphenyl-1-indenone as a structurally congruent internal standard [4]. Its documented chromatographic behavior, UV absorption at 280 nm, and lack of interference with human plasma components provide a ready-to-implement solution that reduces method development timelines and supports regulatory submissions.

Synthesis of Epoxide-Containing Bioactive Libraries

Organic and medicinal chemistry groups focused on DNA repair enzyme inhibition or epoxide-based pharmacophores can utilize the unique metal-free oxygenation of 2,3-diphenyl-1-indenone to generate 2,3-epoxy-2,3-diphenyl-1-indenone derivatives in a single step [5]. This green-chemistry approach bypasses transition-metal catalysts and provides direct access to compounds with demonstrated inhibitory activity against AlkB, a key DNA alkylation repair enzyme [6].

Application
Selection Property
Validation Focus
ER ligand discovery
Scaffold with reported receptor binding profile
Receptor-binding assay validation
Dopamine receptor screening
Defined weak-affinity D2 benchmark compound
Selectivity window establishment
Bioanalytical method development
Structurally congruent UV-active internal standard
Bioanalytical validation review
Epoxide library synthesis
Metal-free oxygenation precursor
DNA repair enzyme inhibition screening

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